molecular formula C15H11NO3 B13876106 2-Benzyl-5-hydroxyisoindole-1,3-dione

2-Benzyl-5-hydroxyisoindole-1,3-dione

Cat. No.: B13876106
M. Wt: 253.25 g/mol
InChI Key: ZJCVGFCOHPVDMM-UHFFFAOYSA-N
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Description

2-Benzyl-5-hydroxyisoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-hydroxyisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often involve green chemistry principles to ensure sustainability and environmental friendliness. Solventless reactions and simple heating techniques are commonly used to synthesize these compounds . These methods not only reduce the environmental impact but also improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-hydroxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups at positions 1 and 3 .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts such as transition metals and organocatalysts to enhance the reactivity and selectivity of the reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindoline-1,3-dione derivatives, while reduction reactions may produce reduced isoindoline derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Benzyl-5-hydroxyisoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as N-isoindoline-1,3-diones and fused multifunctionalized isoindole-1,3-diones .

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl and hydroxy groups.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-benzyl-5-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

ZJCVGFCOHPVDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

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